

Spectroscopic Analysis of 2-Benzyloxypyrimidine-5-boronic acid: A Comparative Guide

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Compound of Interest

Compound Name: 2-Benzyloxypyrimidine-5-boronic acid

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This guide provides a comparative spectroscopic analysis of **2-Benzyloxypyrimidine-5-boronic acid** and its structural analogs, 2-methoxypyrimidine-5-boronic acid and 2-chloropyrimidine-5-boronic acid. The guide is intended for researchers, scientists, and professionals in drug development, offering a summary of expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, alongside detailed experimental protocols.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **2-Benzyloxypyrimidine-5-boronic acid** and its analogs. The data for **2-Benzyloxypyrimidine-5-boronic acid** is predicted, while the data for the analogs is based on available experimental information.

Compound	¹ H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	ESI-MS (m/z)
2-Benzyloxypyrimidine-5-boronic acid (Predicted)	8.95 (s, 2H, pyrimidine), 7.30-7.50 (m, 5H, phenyl), 5.50 (s, 2H, CH ₂), 8.20 (br s, 2H, B(OH) ₂)	164.5 (C2), 160.0 (C4, C6), 136.0 (C-ipso, phenyl), 128.5-129.0 (phenyl), 115.0 (C5), 70.0 (CH ₂)	[M+H] ⁺ : 243.1, [M+Na] ⁺ : 265.1
2-Methoxypyrimidine-5-boronic acid	8.80 (s, 2H, pyrimidine), 3.95 (s, 3H, OCH ₃), 8.10 (br s, 2H, B(OH) ₂)	165.0 (C2), 159.5 (C4, C6), 114.0 (C5), 55.0 (OCH ₃)	[M+H] ⁺ : 155.1, [M-H] ⁻ : 153.1
2-Chloropyrimidine-5-boronic acid	9.05 (s, 2H, pyrimidine), 8.30 (br s, 2H, B(OH) ₂)	162.0 (C2), 158.0 (C4, C6), 118.0 (C5)	[M+H] ⁺ : 159.0, [M-H] ⁻ : 157.0

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring ¹H and ¹³C NMR spectra of pyrimidine boronic acids is outlined below.

1. Sample Preparation:

- Weigh 5-10 mg of the boronic acid sample.
- Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent may depend on the solubility of the compound and the presence of exchangeable protons.
- Transfer the solution to a clean 5 mm NMR tube.
- Ensure the sample height in the tube is approximately 4-5 cm.

2. NMR Spectrometer Setup:

- The data can be acquired on a 400 MHz or 500 MHz NMR spectrometer.

- Tune and match the probe for the desired nucleus (^1H or ^{13}C).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity.

3. Data Acquisition:

- ^1H NMR:
 - Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
 - Use a spectral width of approximately 12-16 ppm.
 - The relaxation delay should be set to 1-2 seconds.
- ^{13}C NMR:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A larger number of scans will be required (typically 1024 or more) due to the lower natural abundance of ^{13}C .
 - Use a spectral width of approximately 200-220 ppm.
 - A longer relaxation delay (2-5 seconds) is recommended for quantitative analysis.

4. Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum.
- Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

Electrospray Ionization Mass Spectrometry (ESI-MS)

The following is a general procedure for the analysis of pyrimidine boronic acids using ESI-MS.

1. Sample Preparation:

- Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
- Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
- The addition of a small amount of formic acid (0.1%) or ammonium acetate can aid in ionization.

2. Mass Spectrometer Conditions:

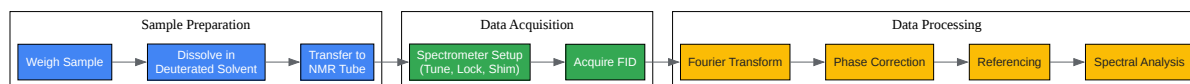
- The analysis is typically performed on a quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
- Ionization Mode: Positive or negative ion mode can be used. Positive mode is often suitable for detecting protonated molecules ($[M+H]^+$), while negative mode can detect deprotonated molecules ($[M-H]^-$).
- Capillary Voltage: Typically set between 3.0 and 4.5 kV.
- Drying Gas Flow and Temperature: The nitrogen gas flow and temperature should be optimized to ensure efficient desolvation (e.g., 8-12 L/min at 300-350 °C).
- Nebulizer Pressure: Maintained at a pressure that provides a stable spray (e.g., 30-40 psi).

3. Data Acquisition:

- Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
- The data can be acquired in full scan mode to detect all ions within the specified range.

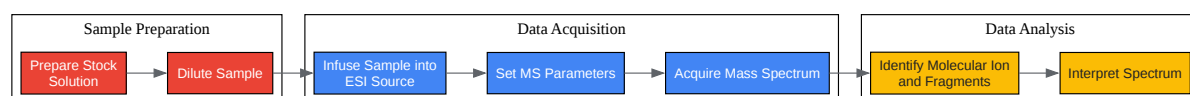
Workflow Diagrams

The following diagrams illustrate the experimental workflows for NMR and MS analysis.



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Caption: Experimental workflow for NMR spectroscopic analysis.



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Caption: Experimental workflow for ESI-MS analysis.

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